molecular formula C30H32F3NO5 B12843277 (8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate

(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate

Cat. No.: B12843277
M. Wt: 543.6 g/mol
InChI Key: YAQGVRFTQIQDLY-DQFOBABISA-N
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Description

The compound (8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate is a complex organic molecule with a unique structure It is characterized by the presence of multiple chiral centers, a trifluoroacetamido group, and a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of the trifluoroacetamido group, and acetylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Medicine: It has potential therapeutic applications due to its unique structure and functional groups.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group may play a role in binding to enzymes or receptors, while the cyclopenta[a]phenanthrene core can interact with hydrophobic regions of proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate: can be compared to other compounds with similar structures, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H32F3NO5

Molecular Weight

543.6 g/mol

IUPAC Name

[(8S,11R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-11-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C30H32F3NO5/c1-16(35)29(39-17(2)36)13-12-25-23-10-6-19-14-21(37)9-11-22(19)26(23)24(15-28(25,29)3)18-4-7-20(8-5-18)34-27(38)30(31,32)33/h4-5,7-8,14,23-25H,6,9-13,15H2,1-3H3,(H,34,38)/t23-,24+,25-,28-,29-/m0/s1

InChI Key

YAQGVRFTQIQDLY-DQFOBABISA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)NC(=O)C(F)(F)F)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC(=O)C(F)(F)F)C)OC(=O)C

Origin of Product

United States

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